

JTC801: An Inducer of Alkaliptosis in Cancer Cells

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Compound of Interest

Compound Name: CDC801

Cat. No.: B1662728

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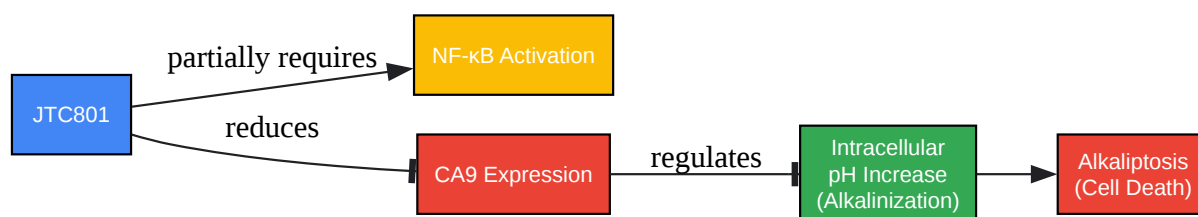
JTC801 is an opioid analgesic that has demonstrated significant anti-cancer activity in preclinical models. Its mechanism of action is independent of its analgesic effects and involves the induction of a novel form of regulated cell death known as alkaliptosis.^[1]

Core Mechanism of Action

JTC801 exerts its anti-tumor effects by inducing a unique pH-dependent form of regulated cell death termed alkaliptosis.^[1] This process is initiated by an increase in the intracellular pH of cancer cells. A key molecular event in this pathway is the JTC801-mediated reduction of Carbonic Anhydrase 9 (CA9) expression. CA9 is an enzyme that is frequently overexpressed in tumors and plays a crucial role in maintaining the acidic tumor microenvironment. By downregulating CA9, JTC801 disrupts pH homeostasis, leading to intracellular alkalinization and subsequent cell death.^[1]

Interestingly, the induction of alkaliptosis by JTC801 is partially dependent on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a pathway more commonly associated with promoting tumor survival.^[1]

Signaling Pathway



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JTC801 signaling pathway in cancer cells.

Preclinical Efficacy

JTC801 has shown promising cancer-killing effects across a range of cancer cell lines, including the NCI-60 panel, and in mouse models of pancreatic ductal adenocarcinoma (PDAC).^[1]

Experimental Protocols

Cell Viability Assay:

- Cell Lines: Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) and the NCI-60 cell line panel.
- Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of JTC801 for a specified duration (e.g., 24, 48, 72 hours).
- Detection: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated control cells to determine the percentage of viable cells. IC50 values are calculated using non-linear regression analysis.

Intracellular pH Measurement:

- Probe: A pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester), is used.

- Procedure: Cancer cells are loaded with the BCECF-AM probe. After treatment with JTC801 or a vehicle control, the fluorescence intensity is measured at two different excitation wavelengths (e.g., 490 nm and 440 nm) while emission is collected at a single wavelength (e.g., 535 nm).
- Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and compared to a standard calibration curve to determine the intracellular pH.

Western Blotting for CA9 Expression:

- Sample Preparation: Cancer cells are treated with JTC801 for a specified time, after which the cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
- Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CA9. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software and normalized to a loading control like β -actin.

CD-801: An HNF4 α srRNA Therapeutic for Hepatocellular Carcinoma

CD-801 is an investigational drug designed to specifically target liver cancer cells. It is classified as a small-activating RNA (saRNA) that facilitates the expression of Hepatocyte Nuclear Factor 4 alpha (HNF4 α), a transcription factor that is often suppressed in hepatocellular carcinoma (HCC).^[2]

Core Mechanism of Action

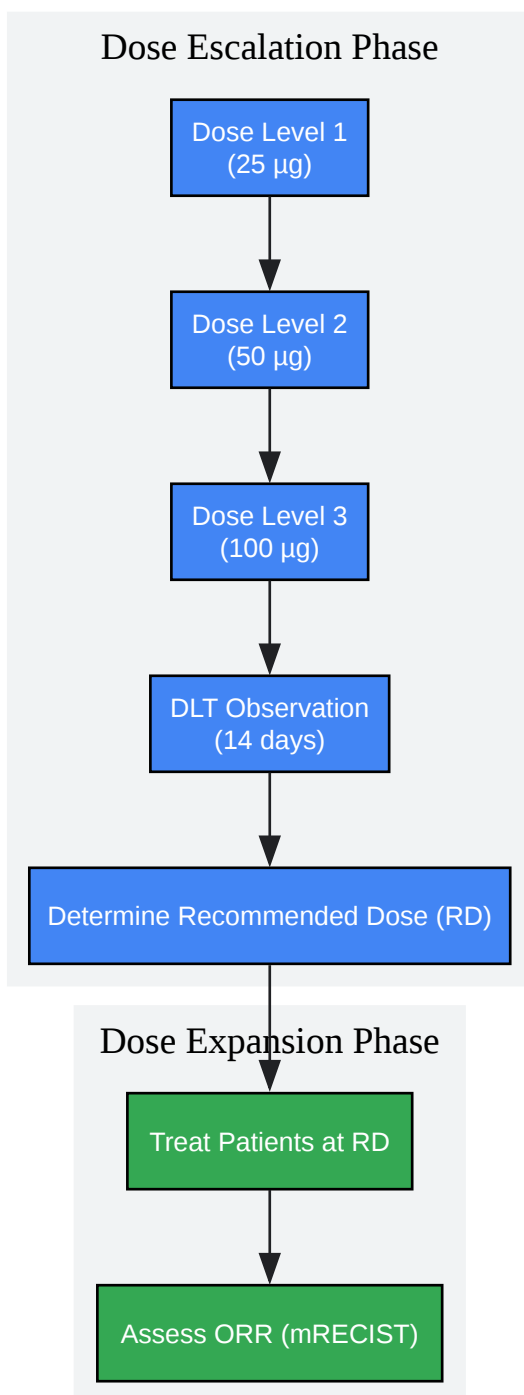
The primary mechanism of action of CD-801 is to restore the expression of HNF4 α in liver cancer cells. HNF4 α is a key regulator of hepatocyte differentiation and function, and its loss is

associated with liver cancer progression. By upregulating HNF4 α , CD-801 aims to induce a more differentiated, less malignant phenotype in HCC cells, thereby inhibiting tumor growth.

Clinical Development

CD-801 is currently being evaluated in a clinical trial for patients with advanced HCC. The study is designed to assess the safety, tolerability, and efficacy of intravenously administered CD-801.^[2] The trial includes a dose-escalation phase to determine the recommended dose for the expansion phase.^[2] The primary efficacy endpoint in the expansion phase is the objective response rate (ORR) as measured by the modified Response Evaluation Criteria in Solid Tumours (mRECIST).^[2]

Experimental Workflow



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CD-801 clinical trial workflow.

Quantitative Data from Clinical Trial (as per protocol)

Parameter	Value/Design
Drug	CD-801 (HNF4α srRNA)
Indication	Advanced Hepatocellular Carcinoma (HCC)
Phase	Dose Escalation and Expansion
Dose Levels (Escalation)	25 µg, 50 µg, 100 µg
Dose Limiting Toxicity (DLT) Observation Period	14 days
Primary Outcome (Expansion)	Objective Response Rate (ORR) by mRECIST
Treatment Frequency (Expansion)	Every 28 ± 7 days

Table based on information from the clinical trial protocol for CD-801.[2]

Consideration of Other "CDC-801" Search Results

A search for "CDC-801" also returns a DrugBank entry associated with a clinical trial (NCT00006097) for chronic lymphocytic leukemia.[3] However, detailed information regarding the mechanism of action for this specific compound is not readily available in the public domain. Other search results with similar designations, such as RG7287, 19(T2)28z-1XX CAR T cells, and VTX-0811, have distinct and well-defined mechanisms of action that are different from JTC801 and CD-801.[4][5][6]

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